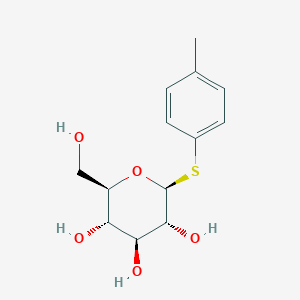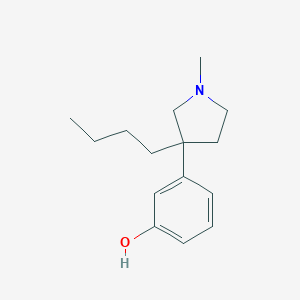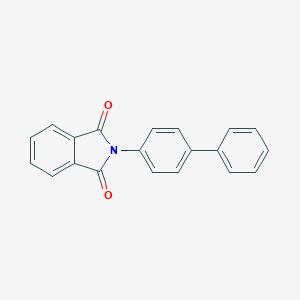
N-(4-Biphenylyl)phthalic acid imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Biphenylyl)phthalic acid imide, also known as BPDA-PDA, is a chemical compound that has gained significant attention in the field of materials science, particularly in the development of high-performance polymers. BPDA-PDA belongs to the family of polyimides, which are known for their excellent thermal and mechanical properties, making them ideal for various applications, including electronics, aerospace, and automotive industries.
Wirkmechanismus
The mechanism of action of N-(4-Biphenylyl)phthalic acid imide is not well understood, but it is believed that the material's unique properties are due to its highly ordered structure and the presence of strong intermolecular forces. N-(4-Biphenylyl)phthalic acid imide has a rigid, planar structure, which allows for strong intermolecular interactions, resulting in its excellent thermal and mechanical properties.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of N-(4-Biphenylyl)phthalic acid imide, as it is primarily used in the field of materials science. However, studies have shown that N-(4-Biphenylyl)phthalic acid imide is biocompatible, making it a potential candidate for biomedical applications, such as tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(4-Biphenylyl)phthalic acid imide is its excellent thermal and mechanical properties, making it an ideal material for various lab experiments. However, the synthesis of N-(4-Biphenylyl)phthalic acid imide is a complex and time-consuming process, requiring specialized equipment and expertise. Additionally, N-(4-Biphenylyl)phthalic acid imide is a relatively expensive material, limiting its use in some lab experiments.
Zukünftige Richtungen
N-(4-Biphenylyl)phthalic acid imide has significant potential for various scientific research applications, and there are several future directions that researchers can explore. One potential direction is the development of new synthesis methods to improve the efficiency and scalability of the process. Another direction is the study of N-(4-Biphenylyl)phthalic acid imide's potential use in the development of new high-performance materials, such as nanocomposites. Additionally, researchers can explore the potential biomedical applications of N-(4-Biphenylyl)phthalic acid imide, such as drug delivery and tissue engineering.
Synthesemethoden
The synthesis of N-(4-Biphenylyl)phthalic acid imide involves the reaction of 4,4'-oxydianiline (ODA) with 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) in a polar aprotic solvent, such as N-methylpyrrolidone (NMP). The reaction is carried out under high temperature and pressure, resulting in the formation of a polyimide precursor. The precursor is then subjected to a thermal imidization process, which involves heating the material to a high temperature, resulting in the formation of the final product, N-(4-Biphenylyl)phthalic acid imide.
Wissenschaftliche Forschungsanwendungen
N-(4-Biphenylyl)phthalic acid imide has been extensively studied for its unique properties, making it an attractive material for various scientific research applications. One of the primary applications of N-(4-Biphenylyl)phthalic acid imide is in the field of microelectronics, where it is used as a dielectric material due to its high thermal stability and low dielectric constant. N-(4-Biphenylyl)phthalic acid imide has also been studied for its potential use in the development of high-performance composite materials, such as carbon fiber-reinforced polymers, due to its excellent mechanical properties.
Eigenschaften
CAS-Nummer |
1592-49-0 |
|---|---|
Produktname |
N-(4-Biphenylyl)phthalic acid imide |
Molekularformel |
C20H13NO2 |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-17-8-4-5-9-18(17)20(23)21(19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI-Schlüssel |
NJTCXXFLSXRCRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
1592-49-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



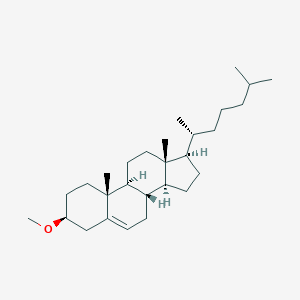
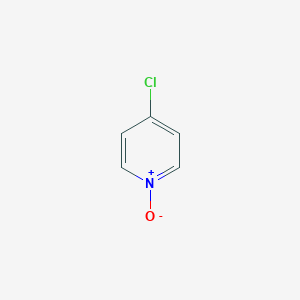
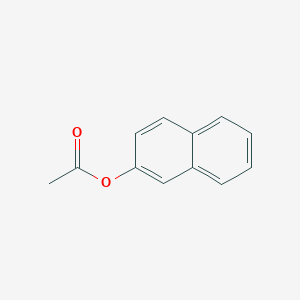
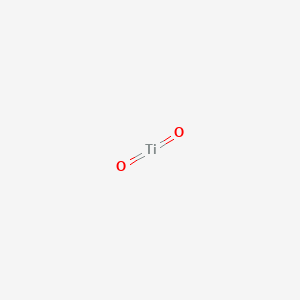
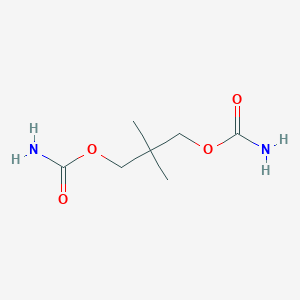

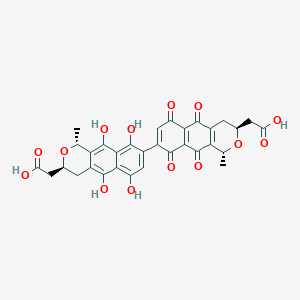
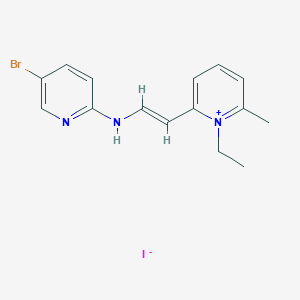
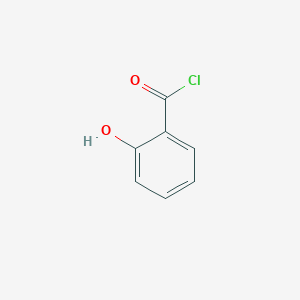
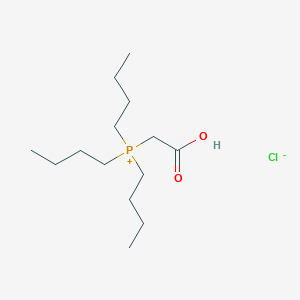
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
